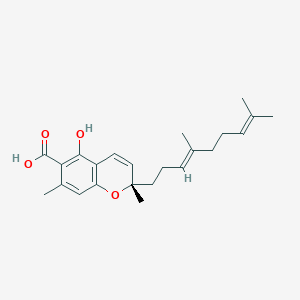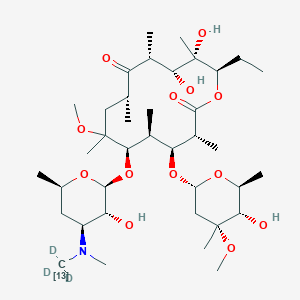
ADB-PINACA-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ADB-PINACA-d9 is intended for use as an internal standard for the quantification of ADB-PINACA by GC- or LC-mass spectrometry. AKB48, also known as APINACA, is a synthetic cannabinoid recently identified in herbal products. Structurally, it features an adamantyl group linked to a 1-pentyl-1H-indazole-3-carboxamide (PINACA) base through the amide. ADB-PINACA is an analog of AKB48 in which the adamantyl group has been replaced with 1-amino-3,3-dimethyl-1-oxobutan-2-yl (ADB). The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.
Scientific Research Applications
1. Screening and Confirmation in Human Blood
- Study : Tynon et al. (2017) developed a method for screening and confirming a range of synthetic cannabinoid drugs, including ADB-PINACA, in human blood. This method, validated according to forensic toxicology protocols, is significant for forensic investigations and can assist in the analysis of complex cases involving synthetic cannabinoids (Tynon et al., 2017).
2. Distinguishing Intake of Synthetic Cannabinoids
- Study : Carlier et al. (2017) investigated the metabolites of ADB-PINACA and its analogs to distinguish their intake in clinical and forensic specimens. This research is crucial for legal and forensic applications, especially in cases where specific metabolite identification is necessary for legal proceedings (Carlier et al., 2017).
3. Pharmacological Characterization of Synthetic Cannabinoids
- Study : Banister et al. (2015) conducted a comprehensive study on the synthesis and pharmacological characterization of ADB-PINACA and related compounds. This research is pivotal in understanding the pharmacology of these synthetic cannabinoids, which is essential for developing therapeutic strategies and understanding their potential toxicological impact (Banister et al., 2015).
4. Metabolism and Forensic Toxicology
- Study : Kronstrand et al. (2021) focused on the metabolism of ADB-PINACA and its relevance in forensic toxicology. This study provides insights into the biotransformation of these compounds, which is critical for forensic analysis and understanding the pharmacokinetics of synthetic cannabinoids (Kronstrand et al., 2021).
5. Analytical and Structural Characterization
- Study : Dybowski et al. (2021) performed a comprehensive analytical and structural characterization of MDMB-4en-PINACA, an analog of ADB-PINACA. This research contributes significantly to forensic and clinical toxicology by providing detailed molecular information (Dybowski et al., 2021).
6. Identification in Herbal Products
- Study : Wurita et al. (2015) demonstrated the identification and quantitation of ADB-PINACA in herbal blend products. This study is vital for the detection and control of synthetic cannabinoids in commercial products (Wurita et al., 2015).
7. Enantiospecific Synthesis and Biological Activity
- Study : Antonides et al. (2019) reported on the enantiospecific synthesis, chiral separation, and biological activity of ADB-PINACA and related compounds. Understanding the enantiomeric forms of these compounds is crucial for assessing their pharmacological effects and potential risks (Antonides et al., 2019).
properties
Molecular Formula |
C19H19D9N4O2 |
|---|---|
Molecular Weight |
353.5 |
InChI Key |
FWTARAXQGJRQKN-MVTCSRIBSA-N |
Appearance |
Assay:≥99% deuterated forms (d1-d9)A crystalline solid |
synonyms |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pentyl-2,2’,3,3’,4,4’,5,5,5-d9)-1H-indazole-3-carboxamid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B1161415.png)

